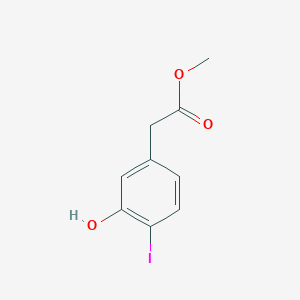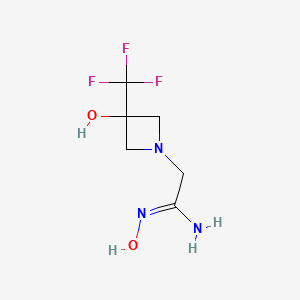
N'-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is a synthetic compound characterized by the presence of a trifluoromethyl group and an azetidine ring. The trifluoromethyl group is known for its significant impact on the biological activity and stability of organic molecules, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group and azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
科学的研究の応用
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
- (Z)-N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
- (Z)-N-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide
Uniqueness
N’-Hydroxy-2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the azetidine ring. This combination enhances its reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups.
特性
分子式 |
C6H10F3N3O2 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
N'-hydroxy-2-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H10F3N3O2/c7-6(8,9)5(13)2-12(3-5)1-4(10)11-14/h13-14H,1-3H2,(H2,10,11) |
InChIキー |
YXYMAARMDNXPNA-UHFFFAOYSA-N |
異性体SMILES |
C1C(CN1C/C(=N/O)/N)(C(F)(F)F)O |
正規SMILES |
C1C(CN1CC(=NO)N)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


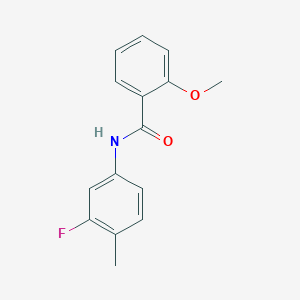
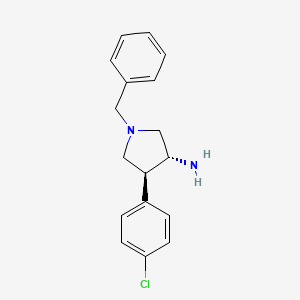
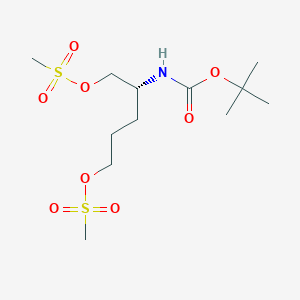
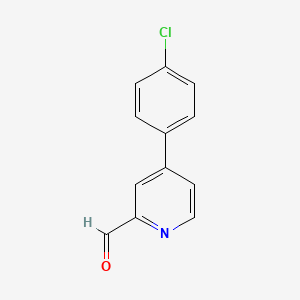
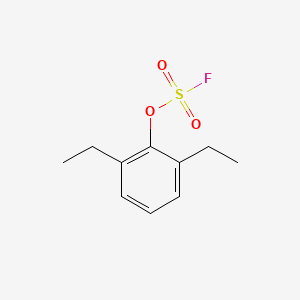
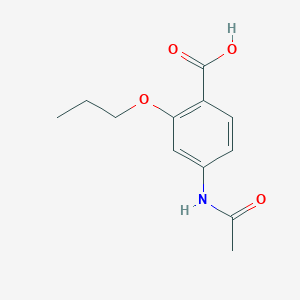

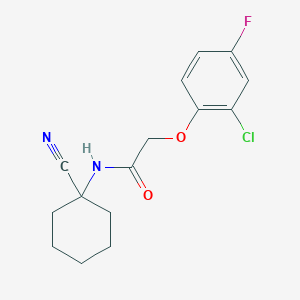
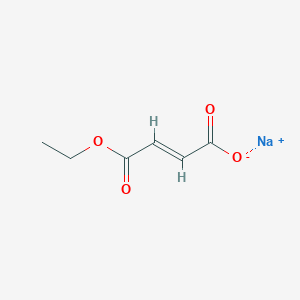
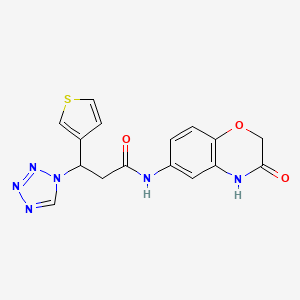
![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)

![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
